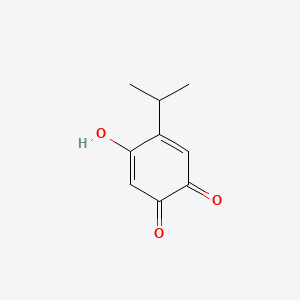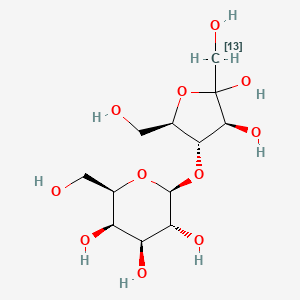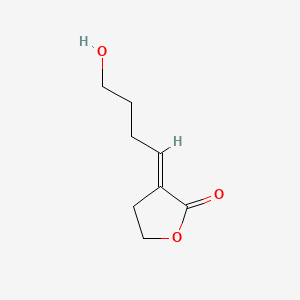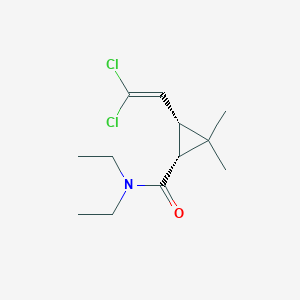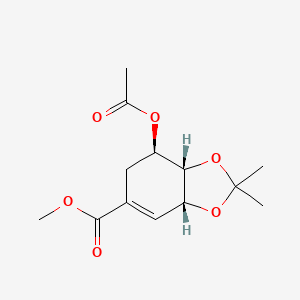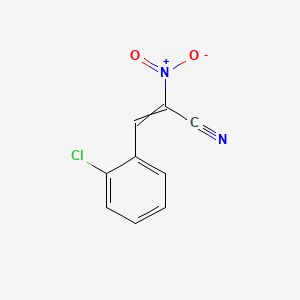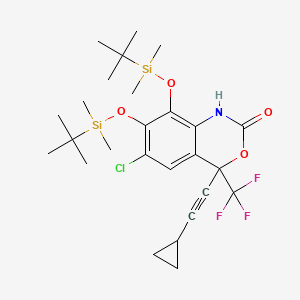
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with a methyl group and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a thioketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, resulting in a different functional group.
Substitution: The methyl group or the phenylmethanone moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with different functional groups replacing the sulfanylidene group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one): A compound with a similar sulfanylidene group but a different heterocyclic ring.
(3-Methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one): Another compound with a sulfanylidene group and a quinazoline ring.
Uniqueness
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone is unique due to its specific combination of a pyridine ring, a methyl group, and a sulfanylidene group
Propriétés
Formule moléculaire |
C13H13NOS |
|---|---|
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
(3-methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C13H13NOS/c1-10-7-8-12(16)14(9-10)13(15)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
Clé InChI |
MHXOJLYZNUUAEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(=S)N(C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


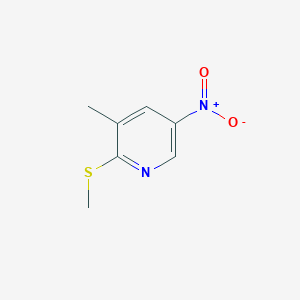
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
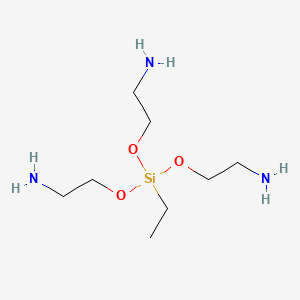
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)
